molecular formula C15H19N3O4S B2551037 1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097915-56-3

1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Katalognummer B2551037
CAS-Nummer: 2097915-56-3
Molekulargewicht: 337.39
InChI-Schlüssel: NCZJSAZAPZDJRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a synthetic chemical product . It’s also known as AT9283 . It belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of this compound seems to be complex and involves multiple steps . The starting materials for the synthesis of the target compounds were thioamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a quinazoline moiety substituted by one or more amine groups . The molecular weight of the compound is 431.5301 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions include sulfonylation, formation of 1,2,3-thiadiazole ring by diazo transfer to activated methylene group of thioamides (the Regitz reaction), the formation of amidine (amidation) and ethylimidate (the Pinner reaction) groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Several studies have synthesized derivatives related to the specified chemical structure, assessing their anticancer activities against various cell lines. For instance, compounds bearing a morpholine moiety have shown considerable selectivity and efficacy against certain cancer cell lines such as MCF-7 (breast cancer) and C6 (glioma) through mechanisms including MTT assay, BrdU method, and flow cytometric analysis. These findings underscore the potential of such compounds as anticancer agents, demonstrating the importance of the morpholine group in enhancing biological activity (L. Yurttaş et al., 2013; Zhanxiong Liu et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Research into novel pyrazole, isoxazole, and benzothiazepine derivatives bearing an aryl sulfonate moiety, including those with morpholine groups, has demonstrated significant antimicrobial and anti-inflammatory activities. These compounds were prepared using cyclo-condensation reactions and showed promising results against bacterial and fungal strains, highlighting their potential as therapeutic agents in treating infectious and inflammatory conditions (B. V. Kendre et al., 2015).

Enzyme Inhibitory Activities

Compounds with a benzimidazole-morpholine framework have been evaluated for their enzyme inhibitory activities, targeting enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), cyclooxygenase (COX), and showing potential as multi-action therapeutic agents. Such studies suggest these compounds could be valuable in treating diseases with an inflammatory component or requiring the modulation of neurotransmitter levels (N. O. Can et al., 2017).

Synthesis and Structural Analysis

Efforts in synthesizing and analyzing the molecular structure of compounds with morpholine and related groups have provided insights into their conformational preferences and potential as scaffolds for further chemical modifications. These studies often involve complex synthetic pathways and detailed structural elucidation, contributing to the understanding of how structural variations influence biological activity and physicochemical properties (A. Abdel-Aziz et al., 2016).

Eigenschaften

IUPAC Name

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c19-15(16-7-9-22-10-8-16)11-17-13-3-1-2-4-14(13)18(12-5-6-12)23(17,20)21/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZJSAZAPZDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.